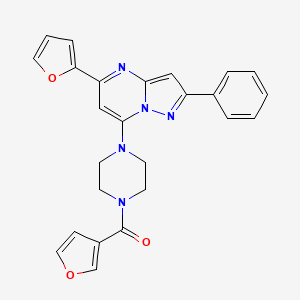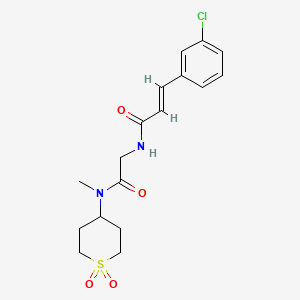
MMV-390048
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMV-390048 es un compuesto antimalárico novedoso que pertenece a la clase de las aminopiridinas. Fue desarrollado como parte del esfuerzo global para descubrir nuevos tratamientos para la malaria, específicamente dirigido al parásito Plasmodium. Este compuesto ha mostrado una potencia excepcional contra el parásito de la malaria y se está investigando su potencial como cura de una sola dosis para la malaria no complicada .
Aplicaciones Científicas De Investigación
MMV-390048 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la síntesis y reactividad de los derivados de aminopiridina.
Biología: Investigado por sus efectos sobre el parásito Plasmodium y su potencial como agente antimalárico.
Medicina: Se está desarrollando como una posible cura de una sola dosis para la malaria no complicada, con ensayos clínicos en curso para evaluar su seguridad y eficacia.
Industria: Posibles aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos antimaláricos .
Mecanismo De Acción
MMV-390048 ejerce sus efectos al inhibir la enzima fosfatidilinositol 4-quinasa en el parásito Plasmodium. Esta enzima es crucial para la supervivencia y la replicación del parásito. Al unirse al sitio de unión de ATP de la enzima, this compound interrumpe el ciclo de vida del parásito, provocando su muerte. Este mecanismo de acción hace que this compound sea un candidato prometedor para el tratamiento de la malaria .
Análisis Bioquímico
Biochemical Properties
MMV-390048 acts as an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K) . It competitively inhibits the binding of only a single protein, P. falciparum PI4 kinase, to the beads . This interaction is crucial for the compound’s antimalarial activity.
Cellular Effects
This compound has shown efficacy against all Plasmodium life cycle stages, apart from late hypnozoites in the liver . It influences cell function by inhibiting the activity of P. falciparum PI4 kinase, a key enzyme in the parasite’s life cycle .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the ATP binding site of Plasmodium PI4K . This binding inhibits the kinase’s activity, thus disrupting the parasite’s life cycle and exerting antimalarial effects .
Temporal Effects in Laboratory Settings
This compound has shown stability and long-term effects on cellular function in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has shown to be potent against the blood stage of malaria and can completely cure animal models of malaria in a single dose
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de MMV-390048 implica varios pasos, comenzando con la preparación del núcleo de aminopiridina. La ruta sintética clave incluye:
Formación del núcleo de aminopiridina: Esto implica la reacción de materiales de partida apropiados bajo condiciones controladas para formar la estructura central.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.
Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución para garantizar una alta pureza
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra:
Ampliar la síntesis: Los pasos sintéticos se amplían para producir cantidades mayores del compuesto.
Optimización de las condiciones de reacción: Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas.
Control de calidad: Se implementan medidas de control de calidad rigurosas para garantizar la consistencia y la pureza del producto final
Análisis De Reacciones Químicas
Tipos de Reacciones
MMV-390048 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación bajo condiciones específicas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir o reemplazar grupos funcionales
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos de sustitución: Como halógenos o agentes alquilantes
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Comparación Con Compuestos Similares
MMV-390048 es único en comparación con otros compuestos antimaláricos debido a su:
Potencia: Ha mostrado una potencia excepcional contra el parásito de la malaria.
Potencial de una sola dosis: A diferencia de muchos otros fármacos antimaláricos que requieren múltiples dosis, this compound tiene el potencial de ser efectivo como tratamiento de una sola dosis.
Especificidad: Se dirige específicamente a la enzima fosfatidilinositol 4-quinasa, lo que reduce el riesgo de resistencia cruzada con otros fármacos antimaláricos
Compuestos Similares
Algunos compuestos similares incluyen:
Artemisinina: Un fármaco antimalárico ampliamente utilizado que también se dirige al parásito Plasmodium pero a través de un mecanismo diferente.
Cloroquina: Otro fármaco antimalárico que se dirige a la capacidad del parásito para desintoxicar el hemo.
Piperaquina: Se utiliza a menudo en terapias combinadas para el tratamiento de la malaria
Propiedades
IUPAC Name |
5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQABCNNLMCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314883-11-8 |
Source


|
| Record name | MMV-390048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MMV-048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)
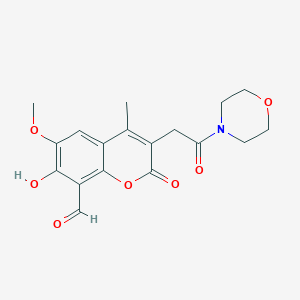
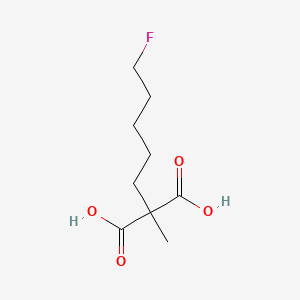
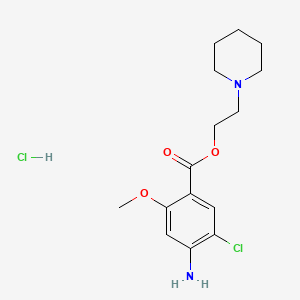
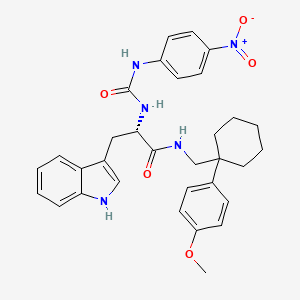
![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
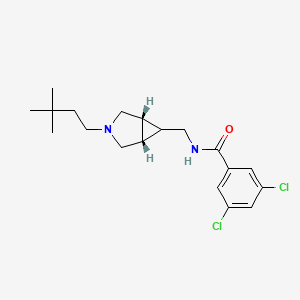
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
